

# alpha-Cellobiose molecular weight and formula.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *alpha-Cellobiose*

Cat. No.: *B14170141*

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## α-Cellobiose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

α-Cellobiose, a disaccharide derived from the partial hydrolysis of cellulose, serves as a fundamental building block in various biological and industrial processes. This technical guide provides an in-depth overview of the core physicochemical properties of α-cellobiose, detailed experimental protocols for its analysis and enzymatic manipulation, and a visualization of its key metabolic and signaling pathways. All quantitative data is presented in structured tables for ease of reference, and complex biological processes are illustrated through detailed diagrams.

### Core Properties of α-Cellobiose

α-Cellobiose is a disaccharide with the molecular formula  $C_{12}H_{22}O_{11}$ . It consists of two β-D-glucose units linked by a β(1 → 4) glycosidic bond, with an α-configuration at the anomeric carbon of the reducing glucose unit.

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>22</sub> O <sub>11</sub>	[1][2][3][4][5]
Molecular Weight	342.30 g/mol	[1][2][5]
Synonyms	4-O-β-D-glucopyranosyl-α-D-glucopyranose, α-D-Cellobiose	[1]
Appearance	White crystalline powder	[2]
Solubility	Soluble in water	[2]

## Experimental Protocols

### Enzymatic Hydrolysis of Cellulose to α-Cellobiose

This protocol outlines the general steps for the enzymatic hydrolysis of a cellulosic substrate to produce cellobiose.

#### Materials:

- Cellulosic substrate (e.g., Avicel, pretreated lignocellulosic biomass)
- Cellulase enzyme cocktail (containing endoglucanases and exoglucanases)
- β-glucosidase (optional, for conversion to glucose)
- Sodium acetate buffer (50 mM, pH 4.8)
- Calcium chloride (20 mM)
- Sodium azide (0.02%)

#### Procedure:

- Prepare a suspension of the cellulosic substrate (e.g., 10% w/v) in 50 mM sodium acetate buffer (pH 4.8) containing 0.02% sodium azide and 20 mM calcium chloride.[6]

- Pre-incubate the substrate slurry at the optimal temperature for the cellulase enzymes (typically 50°C).
- Add the cellulase enzyme cocktail to the substrate slurry. The enzyme loading will depend on the specific activity of the enzyme preparation and the nature of the substrate. A typical starting point is 16 FPU/g of substrate.[\[6\]](#)
- Incubate the reaction mixture at the optimal temperature with constant agitation for a desired period (e.g., 24-72 hours).[\[6\]](#)
- To monitor the production of cellobiose and glucose over time, withdraw aliquots at regular intervals.
- Terminate the enzymatic reaction in the aliquots by heat inactivation (e.g., boiling for 5-10 minutes).[\[4\]](#)[\[7\]](#)
- Centrifuge the samples to pellet the remaining solids and collect the supernatant for analysis.

## Quantification of $\alpha$ -Cellobiose by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method provides sensitive and specific quantification of cellobiose in complex mixtures.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a pulsed amperometric detector (PAD).[\[4\]](#)[\[7\]](#)
- Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).

Procedure:

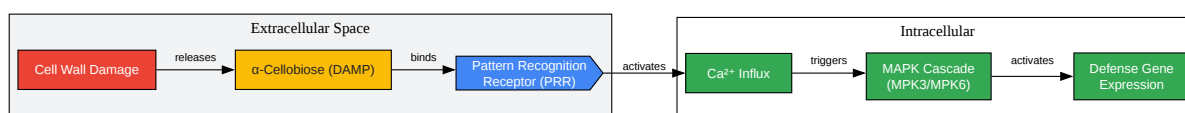
- Prepare a series of cellobiose standards of known concentrations to generate a calibration curve.

- Filter the supernatant samples from the hydrolysis reaction through a 0.22  $\mu\text{m}$  syringe filter.
- Inject the standards and samples onto the HPAEC column.
- Elute the carbohydrates using an appropriate gradient of sodium hydroxide and sodium acetate.
- Detect the eluted sugars using the PAD.
- Quantify the concentration of cellobiose in the samples by comparing the peak areas to the calibration curve.

## Signaling and Metabolic Pathways

### $\alpha$ -Cellobiose as a Damage-Associated Molecular Pattern (DAMP) in Plants

In plants, cellobiose can act as a signaling molecule, specifically as a Damage-Associated Molecular Pattern (DAMP), indicating cell wall damage and triggering defense responses.[1]

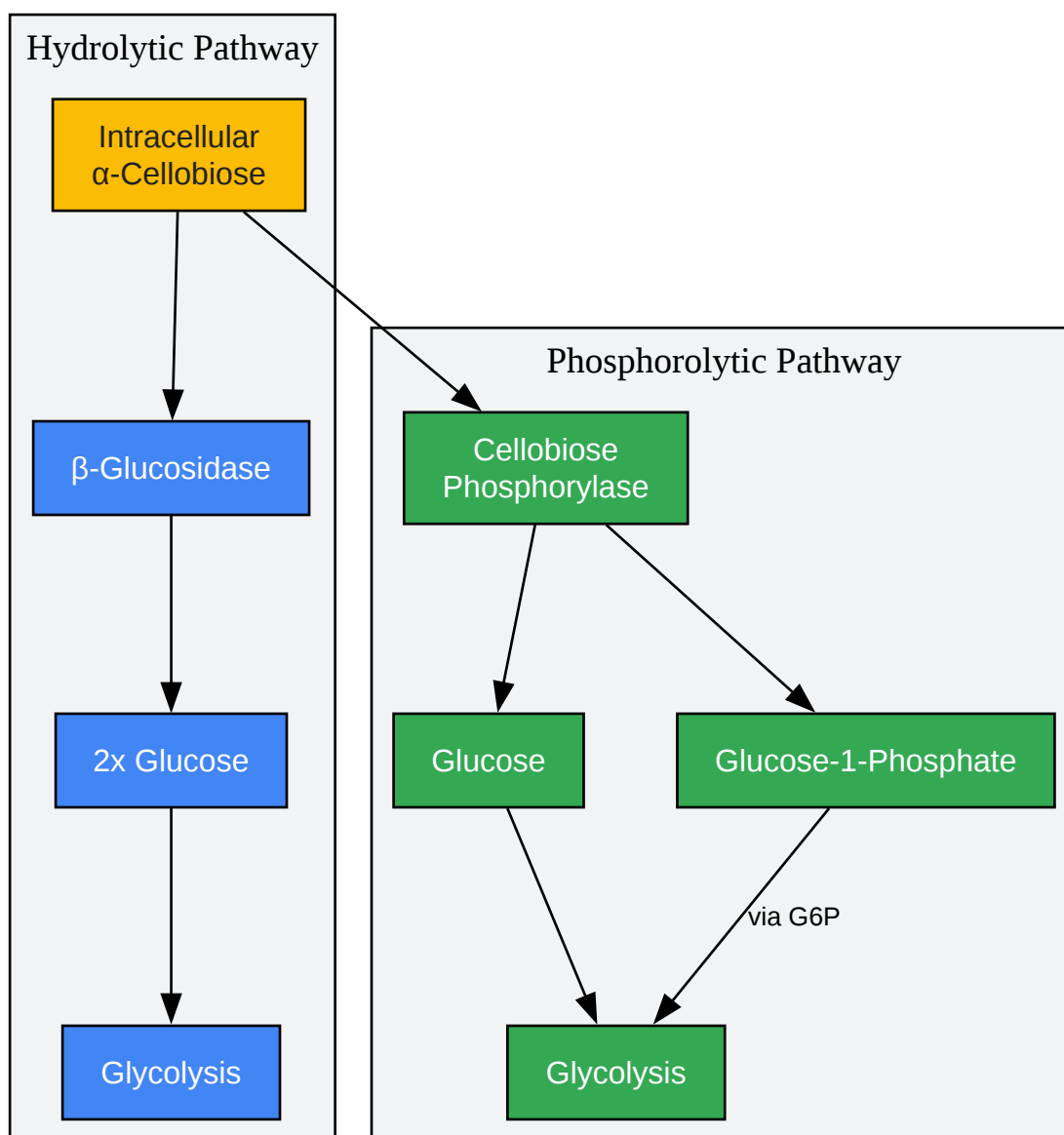


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$\alpha$ -Cellobiose DAMP Signaling Pathway in Plants.

### Intracellular Metabolic Pathways of Cellobiose in Microorganisms

Once transported into microbial cells, cellobiose is primarily metabolized through two distinct pathways: the hydrolytic pathway and the phosphorolytic pathway.[5][8]



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#### Intracellular Metabolic Pathways of α-Cellobiose.

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- To cite this document: BenchChem. [alpha-Cellobiose molecular weight and formula.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14170141#alpha-cellobiose-molecular-weight-and-formula]

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